molecular formula C5H4N2O4 B131459 Orotic acid monohydrate CAS No. 50887-69-9

Orotic acid monohydrate

Cat. No.: B131459
CAS No.: 50887-69-9
M. Wt: 156.10 g/mol
InChI Key: PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992)
Orotic acid is a pyrimidinemonocarboxylic acid that is uracil bearing a carboxy substituent at position C-6. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a uracil. It is a conjugate acid of an orotate.
Orotic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Orotic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Orotic acid is a minor dietary constituent. Indeed, until it was realized that it could be synthesized by humans, orotic acid was known as vitamin B-13. The richest dietary sources are cow's milk and other dairy products as well as root vegetables such as carrots and beets. Dietary intake probably contributes to a basal rate of orotic acid excretion in urine because fasting decreases excretion by ~50%. However, it is now apparent that most urinary orotic acid is synthesized in the body, where it arises as an intermediate in the pathway for the synthesis of pyrimidine nucleotides. Orotic acid is converted to UMP by UMP synthase, a multifunctional protein with both orotate phosphoribosyltransferase and orotidylate decarboxylase activity. The most frequently observed inborn error of pyrimidine nucleotide synthesis is a mutation of the multifunctional protein UMP synthase. This disorder prevents the conversion of orotic acid to UMP and thus to other pyrimidines. As a result, plasma orotic acid accumulates to high concentrations, and increased quantities appear in the urine. Indeed, urinary orotic acid is so markedly increased in individuals harboring a mutation in UMP synthase that orotic acid crystals can form in the urine. The urinary concentration of orotic acid in homozygotes can be of the order of millimoles per millimole creatinine. By comparison, the urinary level in unaffected individuals is ~ 1 umol/mmol creatinine. (A3380).
Orotic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
An intermediate product in PYRIMIDINE synthesis which plays a role in chemical conversions between DIHYDROFOLATE and TETRAHYDROFOLATE.

Scientific Research Applications

Crystal Structure Analysis

Orotic acid monohydrate (Vitamin B13) has been extensively studied for its crystal structure. Takusagawa and Shimada (1973) found that its crystals are triclinic with specific cell dimensions and space group, and the molecules are arranged in layers linked through hydrogen bonds (Takusagawa & Shimada, 1973).

Application in Polymer Science

Tsui and Frank (2014) demonstrated the use of orotic acid as a nucleating agent to enhance the crystallinity and crystallization kinetics of poly(hydroxybutyrate-co-hydroxyvalerate), which addresses embrittlement and reduces solidification time (Tsui & Frank, 2014).

Structural Properties and Phase Stability

Braun et al. (2016) investigated the (de)hydration/desolvation behavior of orotic acid, aiming to understand the structural features of anhydrous orotic acid through a combination of experimental and computational techniques (Braun et al., 2016).

Spectroscopic Studies in Solution

Kubica and Gryff-Keller (2015) conducted a DFT and 13C^{13}C NMR spectroscopic study of orotic acid in water solutions, revealing that in these solutions, the diketo tautomers are the dominant structural forms of this acid and its anions (Kubica & Gryff-Keller, 2015).

Role in Polymer Nucleation

Song et al. (2017) explored the role of bound water of orotic acid in polymer nucleation, specifically its effects on the crystallization of poly(L-lactic acid) (Song et al., 2017).

Stem Cell Proliferation

Syed et al. (2020) synthesized N-arylhydrazone derivatives of orotic acid and evaluated their potential as stimulators of human mesenchymal stem cells. Some derivatives showed significant effects on the proliferation rate (Syed et al., 2020).

Improving Mechanical Properties of Polymers

Vogel et al. (2015) used orotic acid as a non-toxic nucleating agent for isotactic polypropylene, aiming to improve its mechanical properties, particularly in melt spinning processes (Vogel et al., 2015).

Nucleic Acid Biosynthesis Research

Joussaume and Bourdu (1966) utilized orotic acid in investigating nucleic acid biosynthesis, particularly its conversion into pyrimidine nucleotides by chloroplasts (Joussaume & Bourdu, 1966).

Mechanism of Action

Target of Action

Orotic acid, also known as pyrimidine carboxylic acid, is an intermediate in the biosynthesis of pyrimidines . It primarily targets the enzyme orotate phosphoribosyltransferase (OPRT), which catalyzes the reversible phosphoribosyl transfer from 5′-phospho-α-d-ribose 1′-diphosphate (PRPP) to orotic acid (OA), forming pyrophosphate and orotidine 5′-monophosphate (OMP) .

Mode of Action

Orotic acid interacts with its target, OPRT, to form OMP, a key intermediate in the synthesis of pyrimidine nucleotides . This interaction is crucial for the biosynthesis of pyrimidines, which are essential components of DNA and RNA .

Biochemical Pathways

Orotic acid is involved in the de novo pyrimidine biosynthesis pathway . It serves as a precursor for the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are substrates for RNA polymerase . Additionally, it contributes to the formation of UDP sugars, which are substrates for carbohydrate-containing macromolecules, such as glycogen, glycoproteins, and glycolipids .

Pharmacokinetics

It’s known that the compound’s hydration/dehydration behavior can influence its bioavailability . For instance, the loss of associated water molecules in orotic acid monohydrate was observed after an overnight magic angle spinning (MAS) NMR experiment .

Result of Action

The action of orotic acid leads to the synthesis of pyrimidine nucleotides, which are essential for various biological processes, including DNA and RNA synthesis . Moreover, orotic acid can enhance cardiac output, aid in recovery from heart failure, and stimulate growth in mammals . It may also assist in the absorption of calcium, magnesium, and other essential nutrients .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water. Hydrates, including this compound, can change their physicochemical properties, such as packing, density, solubility, bioavailability, stability, and mechanical behavior, upon uptake of water molecules . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.

Safety and Hazards

OA should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided .

Future Directions

The synthesis of orotic acid derivatives and their effects on stem cell proliferation have been studied . The potential of these derivatives as stimulators of human mesenchymal stem cells has been evaluated . Future research could focus on further exploring these potentials.

Biochemical Analysis

Biochemical Properties

Orotic acid monohydrate plays a significant role in biochemical reactions. It is involved in the synthesis of pyrimidine, which is an essential component of DNA and RNA . It interacts with enzymes such as dihydroorotate dehydrogenase, which synthesizes dihydroorotate to orotic acid . The nature of these interactions involves the conversion of dihydroorotate to orotic acid, which later combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP) .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, it has been found to have a stimulatory effect on human mesenchymal stem cells, influencing their proliferation rate . It also influences cell function by enhancing the cardiac output and aiding in the recovery from heart failure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme activation. It is involved in the synthesis of pyrimidine, a key component of DNA and RNA . This process involves the binding of orotic acid to the enzyme dihydroorotate dehydrogenase, leading to the formation of orotidine-5’-monophosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can lose associated water molecules after an overnight magic angle spinning (MAS) NMR experiment .

Metabolic Pathways

This compound is involved in the pyrimidine synthesis pathway . It interacts with enzymes such as dihydroorotate dehydrogenase in this pathway . The metabolic pathway involves the conversion of dihydroorotate to orotic acid, which then combines with phosphoribosyl pyrophosphate to form orotidine-5’-monophosphate .

Transport and Distribution

It is known that orotic acid can bind to metals, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

Given its role in the pyrimidine synthesis pathway, it is likely to be found in areas of the cell where this pathway is active, such as the mitochondria .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid
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InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
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InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
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Molecular Formula

C5H4N2O4
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DSSTOX Substance ID

DTXSID0025814
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Molecular Weight

156.10 g/mol
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Physical Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C
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Color/Form

Crystals

CAS No.

65-86-1, 61791-00-2
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Melting Point

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotic acid monohydrate
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Orotic acid monohydrate
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Orotic acid monohydrate
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Orotic acid monohydrate
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Orotic acid monohydrate
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Orotic acid monohydrate
Customer
Q & A

Q1: What is the significance of water molecules in the structure of orotic acid and its salts?

A1: Water molecules play a crucial role in defining the structure and properties of orotic acid and its salts. Research utilizing solid-state NMR, DFT calculations, and PXRD has shown that water molecules participate in intricate hydrogen bonding networks within these materials []. These interactions influence the stability and dynamics of the crystal structure, as observed in the mobility differences between lithium orotate monohydrate and orotic acid monohydrate []. Understanding the behavior of water molecules in these systems is essential for controlling their hydration/dehydration behavior, which can impact their applications.

Q2: What challenges arise when characterizing complex hydrate structures like magnesium orotate octahydrate?

A2: Characterizing complex hydrates like magnesium orotate octahydrate using conventional techniques can be challenging due to their sensitivity to experimental conditions. For instance, MAS NMR experiments revealed a loss of water molecules in magnesium orotate octahydrate after prolonged exposure []. This highlights the importance of employing a combination of complementary techniques such as TGA and PXRD to gain a comprehensive understanding of these dynamic systems.

Q3: Can NMR crystallography be used to study orotic acid hydrates with unknown structures?

A3: Yes, NMR crystallography can provide valuable insights even for orotic acid hydrates lacking a determined single-crystal X-ray diffraction structure. Researchers successfully utilized this approach to analyze a vacuum-dried magnesium orotate sample, putatively a dihydrate, by combining experimental MAS NMR data with theoretical calculations []. This demonstrates the potential of NMR crystallography in elucidating structural features of complex hydrate systems where conventional techniques face limitations.

Q4: How does the molecular structure of orotic acid compare to uracil?

A4: X-ray diffraction studies on this compound revealed that the uracil group within orotic acid shares a close resemblance in molecular dimensions to uracil itself []. This structural similarity highlights the close relationship between these two pyrimidine derivatives and suggests potential overlap in their chemical behavior and biological relevance.

Q5: How does the crystal packing in this compound contribute to its stability?

A5: In this compound, the molecules are arranged in layers closely parallel to the (2̅11) plane, forming sheets stabilized by an extensive network of hydrogen bonds [, ]. These hydrogen bonds involve the NH groups, carbonyl oxygen atoms of orotic acid, and the water molecules, contributing significantly to the overall stability of the crystal structure.

Q6: How does orotic acid coordinate with transition metals, and what is the significance of this interaction?

A6: Orotic acid acts as a bidentate ligand, coordinating with transition metals like copper through the carboxylate group and an adjacent ring nitrogen atom []. This coordination mode, confirmed by X-ray analysis of diammine(orotato)copper(II), highlights the potential of orotic acid and its derivatives in forming metal complexes with diverse structures and properties []. These complexes could have implications for understanding the biological roles of orotic acid and designing novel materials with tailored properties.

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